molecular formula C12H12N4O4 B5404922 ethyl [5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetate

ethyl [5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetate

Cat. No. B5404922
M. Wt: 276.25 g/mol
InChI Key: LWKTYCUWNCNVIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetate is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl [5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, which can lead to various physiological effects.
Biochemical and Physiological Effects
Ethyl [5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetate has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, which can lead to anti-inflammatory and analgesic effects. It has also been shown to have potential anticancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl [5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetate in lab experiments is its high yield synthesis method. It is also a versatile building block that can be used in various applications. However, one of the limitations is its potential toxicity, which needs to be carefully considered when using it in experiments.

Future Directions

There are several future directions for research on ethyl [5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetate. One area of focus is in the development of organic semiconductors for use in electronic devices. Another area of interest is in the development of drugs that can target specific enzymes, which could have potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential physiological effects.
In conclusion, ethyl [5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetate is a promising compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully explore the potential of this compound.

Synthesis Methods

The synthesis of ethyl [5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetate involves the reaction of ethyl acetoacetate with 5-(1,3-benzodioxol-5-yl)-1H-tetrazole-1-carbaldehyde in the presence of a catalyst. The reaction yields ethyl [5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetate as a white crystalline solid with a high yield.

Scientific Research Applications

Ethyl [5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetate has been studied extensively for its potential applications in various fields. One of the most promising applications is in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors. It has also been studied for its potential use as a drug molecule due to its ability to inhibit certain enzymes.

properties

IUPAC Name

ethyl 2-[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4/c1-2-18-11(17)6-16-14-12(13-15-16)8-3-4-9-10(5-8)20-7-19-9/h3-5H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKTYCUWNCNVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1N=C(N=N1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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